molecular formula C21H28O5 B1211421 19-Oic-deoxycorticosterone CAS No. 81309-33-3

19-Oic-deoxycorticosterone

Número de catálogo: B1211421
Número CAS: 81309-33-3
Peso molecular: 360.4 g/mol
Clave InChI: RUPOMAOZPOVHQZ-XYNCURNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

19-Oic-deoxycorticosterone is a 21-hydroxy steroid.

Aplicaciones Científicas De Investigación

Mineralocorticoid Activity

19-Oic-DOC has been studied for its mineralocorticoid activity, which is crucial for regulating sodium and potassium levels in the body. Research indicates that 19-Oic-DOC serves as a precursor to 19-nordeoxycorticosterone (19-nor-DOC), a potent mineralocorticoid. In studies involving adrenalectomized rats, administration of 19-Oic-DOC resulted in increased levels of urinary 19-nor-DOC, suggesting its role as a precursor with significant biological activity .

Table 1: Effects of 19-Oic-DOC on Mineralocorticoid Activity

Treatment Dose (µg)Resulting Urinary 19-nor-DOC (ng/mL)Urinary Na+/K+ Ratio
1LowIncreased
10HighDecreased

Hormonal Metabolism and Biomarker Development

The metabolism of deoxycorticosterone (DOC) into various oxygenated forms, including 19-Oic-DOC, has been investigated for its implications in hormonal regulation. Studies have shown that rat adrenal glands can convert DOC into 19-hydroxydeoxycorticosterone, 19-oxo-deoxycorticosterone, and 19-Oic-DOC, indicating its metabolic pathways and potential roles in steroidogenesis .

Furthermore, the identification of 11-oxygenated C19 steroids, including 19-Oic-DOC, as biomarkers for conditions such as congenital adrenal hyperplasia has opened new avenues for clinical diagnostics .

Clinical Implications in Endocrine Disorders

In patients with disorders like 21-hydroxylase deficiency, the dynamics of steroid profiles—including those of 11-oxyandrogens and their metabolites—have been studied to evaluate treatment responses. The presence of 19-Oic-DOC in these profiles suggests its potential utility as a biomarker for monitoring disease control and therapeutic efficacy .

Case Study: Monitoring Disease Control in 21-Hydroxylase Deficiency

A study involving eight adults with classic 21-hydroxylase deficiency demonstrated that treatment with glucocorticoids resulted in varying levels of steroid hormones, including those derived from 19-Oic-DOC. The findings indicated a correlation between these steroid levels and clinical outcomes, reinforcing the importance of monitoring these compounds in managing endocrine disorders .

Pharmacological Applications

The pharmacological properties of 19-Oic-DOC have been explored for potential therapeutic applications. Its mineralocorticoid effects could be harnessed in treating conditions characterized by aldosterone deficiency or resistance. Additionally, understanding its role in the metabolic pathway may lead to novel treatments for hypertension and related cardiovascular diseases.

Análisis De Reacciones Químicas

Enzymatic Conversion from 19-Oxo-DOC

19-oic-DOC is synthesized via cytochrome P-450(11)β-catalyzed oxidation of 19-oxo-11-deoxycorticosterone. Key findings include:

  • Reaction Mechanism : Incubation of 19-oxo-DOC with a P-450(11)β-reconstituted system produces 19-oic-DOC as the primary metabolite, confirmed by HPLC and 1H^1\text{H}-NMR analysis of its methylated derivative .

  • Catalytic Role : The reaction involves sequential oxidative steps mediated by P-450 enzymes, which facilitate the conversion of the 19-oxo group to a carboxylic acid .

Non-Enzymatic Degradation to 19-Nor-DOC

19-oic-DOC undergoes spontaneous degradation under storage conditions:

  • Degradation Pathway : Storing 19-oic-DOC at -20°C for one month results in its conversion to 19-nor-deoxycorticosterone (19-nor-DOC) .

  • Structural Evidence : NMR analysis identified the loss of the 19-carboxylic group, forming 19-nor-DOC, a potent mineralocorticoid implicated in hypertension .

Physiological Production in Aldosterone-Producing Adenomas

In pathological contexts, 19-oic-DOC serves as a precursor for 19-nor-DOC synthesis:

  • Adrenal and Renal Synthesis : Patients with aldosterone-producing adenomas (APA) show elevated 19-nor-DOC levels in adrenal and renal veins. The ipsilateral adrenal gland produces 19-nor-DOC at levels comparable to aldosterone, suggesting shared regulatory mechanisms .

  • Mechanistic Insight : Adrenal tumor cells convert 19-oxo-DOC and 19-oic-DOC to 19-nor-DOC, a process distinct from normal adrenal steroidogenesis .

Table 1: Key Reactions of 19-Oic-Deoxycorticosterone

Reaction TypeSubstrateProductCatalyst/ConditionsSignificance
Enzymatic Oxidation19-Oxo-DOC19-Oic-DOCCytochrome P-450(11)βBiosynthetic step in steroid pathways
Non-enzymatic Degradation19-Oic-DOC19-Nor-DOC-20°C storagePathological mineralocorticoid synthesis
Pathological Conversion19-Oic-DOC (adrenal/renal)19-Nor-DOCTumor-specific enzymesContributes to hypertension in APA

Research Findings and Implications

  • Processivity of P-450 Reactions : Cytochrome P-450 enzymes (e.g., 19A1, 11A1) exhibit varied processivity. P-450(11)β-mediated 19-oic-DOC synthesis is distributive, allowing intermediate dissociation .

  • Mineralocorticoid Activity : 19-nor-DOC, derived from 19-oic-DOC, has high affinity for mineralocorticoid receptors, exacerbating hypertension and hypokalemia in APA patients .

  • Regulatory Divergence : In APAs, aldosterone and 19-nor-DOC secretion are differentially regulated, with corticotropin influencing 19-nor-DOC more than aldosterone .

Propiedades

Número CAS

81309-33-3

Fórmula molecular

C21H28O5

Peso molecular

360.4 g/mol

Nombre IUPAC

(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carboxylic acid

InChI

InChI=1S/C21H28O5/c1-20-8-7-16-14(15(20)4-5-17(20)18(24)11-22)3-2-12-10-13(23)6-9-21(12,16)19(25)26/h10,14-17,22H,2-9,11H2,1H3,(H,25,26)/t14-,15-,16-,17+,20-,21+/m0/s1

Clave InChI

RUPOMAOZPOVHQZ-XYNCURNNSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O

SMILES isomérico

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C(=O)O

SMILES canónico

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O

Sinónimos

19-oic-11-deoxycorticosterone
19-oic-21-hydroxy-4-pregnen-3,20-dione
19-oic-deoxycorticosterone
19-oic-DOC
deoxycorticosterone-19-oic

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Oic-deoxycorticosterone
Reactant of Route 2
19-Oic-deoxycorticosterone
Reactant of Route 3
19-Oic-deoxycorticosterone
Reactant of Route 4
19-Oic-deoxycorticosterone
Reactant of Route 5
19-Oic-deoxycorticosterone
Reactant of Route 6
19-Oic-deoxycorticosterone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.